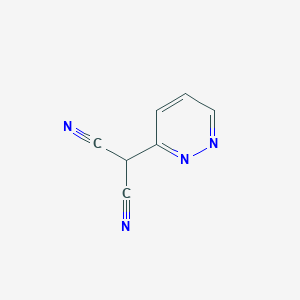

2-(Pyridazin-3-yl)malononitril

Übersicht

Beschreibung

“2-(Pyridazin-3-yl)malononitrile” is a chemical compound with the molecular formula C7H4N4 and a molecular weight of 144.14 . It is used for research purposes .

Synthesis Analysis

Phenacylmalononitrile reacts with dimethylformamide dimethyl acetal to yield an enaminone which could be readily converted into a pyrrole or an aminopyridazine by treating with ammonium acetate and hydrazine hydrate, respectively .Molecular Structure Analysis

The pyridazine ring in the molecular structure of “2-(Pyridazin-3-yl)malononitrile” is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

Phenacylmalononitrile reacts with dimethylformamide dimethyl acetal to yield an enaminone which could be readily converted into a pyrrole or an aminopyridazine by treating with ammonium acetate and hydrazine hydrate, respectively .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Pyridazin-Derivate haben sich als vielversprechend für eine breite Palette pharmakologischer Aktivitäten erwiesen, darunter antimikrobielle, antidepressive, antihypertensive, krebshemmende, antithrombotische, antiulzeröse und verschiedene andere potenzielle biologische Aktivitäten . Daher könnte 2-(Pyridazin-3-yl)malononitril auf seine potenzielle Verwendung bei der Entwicklung neuer therapeutischer Wirkstoffe untersucht werden.

Organische Synthese

Verbindungen wie This compound können als Zwischenprodukte in der organischen Synthese verwendet werden, um komplexe Moleküle zu erzeugen. Beispielsweise können sie an Reaktionen beteiligt sein, die zur Bildung heterocyclischer Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie führen .

Landwirtschaftliche Chemie

Einige Pyridazin-Derivate haben sich als herbizide und antifeedante Eigenschaften erwiesen . Dies deutet darauf hin, dass This compound auf seine Verwendung in landwirtschaftlichen Chemikalien untersucht werden könnte.

Molekularerkennung

Die einzigartige Struktur von Pyridazinringen kann in molekularen Erkennungsprozessen genutzt werden, die in biologischen Systemen von grundlegender Bedeutung sind und zur Entwicklung von Sensoren oder Sonden eingesetzt werden können .

Wirkmechanismus

Target of Action

Pyridazine derivatives, which include 2-(pyridazin-3-yl)malononitrile, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels.

Mode of Action

It’s known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(Pyridazin-3-yl)malononitrile might interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, pain perception, platelet aggregation, and possibly others.

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development . These properties suggest that 2-(Pyridazin-3-yl)malononitrile might have favorable pharmacokinetic properties.

Result of Action

Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that the compound induces a variety of effects at the molecular and cellular level. These could include changes in enzyme activity, receptor signaling, ion channel function, and possibly others.

Zukünftige Richtungen

While specific future directions for “2-(Pyridazin-3-yl)malononitrile” are not available, it’s worth noting that pyridazinone derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . This suggests that “2-(Pyridazin-3-yl)malononitrile” and similar compounds may continue to be of interest in future research and drug development.

Biochemische Analyse

Biochemical Properties

2-(Pyridazin-3-yl)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring’s dual hydrogen-bonding capacity allows it to form stable complexes with target biomolecules, enhancing its binding affinity and specificity . For instance, it has been observed to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), influencing their activity and potentially modulating related biochemical pathways .

Cellular Effects

The effects of 2-(Pyridazin-3-yl)malononitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been reported to impact gene expression profiles, thereby influencing cellular behavior and metabolic activities .

Molecular Mechanism

At the molecular level, 2-(Pyridazin-3-yl)malononitrile exerts its effects through specific binding interactions with biomolecules. The pyridazine ring’s hydrogen-bonding capacity facilitates its binding to target enzymes and proteins, leading to enzyme inhibition or activation . This compound has been shown to inhibit MAO activity, which can result in altered neurotransmitter levels and related physiological effects . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridazin-3-yl)malononitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that 2-(Pyridazin-3-yl)malononitrile remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(Pyridazin-3-yl)malononitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it may induce toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

2-(Pyridazin-3-yl)malononitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s metabolism is primarily mediated by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, 2-(Pyridazin-3-yl)malononitrile is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to traverse cellular membranes .

Subcellular Localization

The subcellular localization of 2-(Pyridazin-3-yl)malononitrile is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the nucleus, mitochondria, or other organelles can influence its interactions with target biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-pyridazin-3-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEYSRKGJZAKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288971 | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803595-64-3 | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

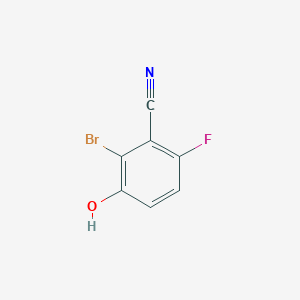

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

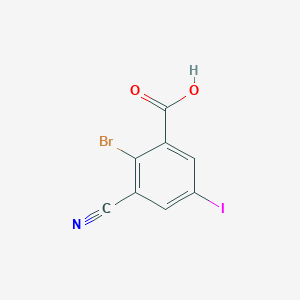

![2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410789.png)